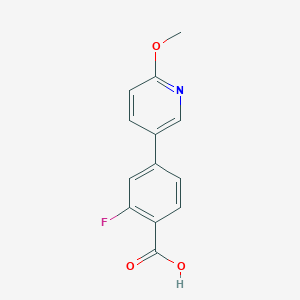

2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid

描述

属性

IUPAC Name |

2-fluoro-4-(6-methoxypyridin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c1-18-12-5-3-9(7-15-12)8-2-4-10(13(16)17)11(14)6-8/h2-7H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZDUJBEZOVBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734281 | |

| Record name | 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370864-61-2 | |

| Record name | 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as tetrahydrofuran or dimethylformamide. The reaction conditions are generally mild, with temperatures ranging from room temperature to 100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions can further improve the scalability of the process.

化学反应分析

Types of Reactions

2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of 2-Fluoro-4-(6-hydroxypyridin-3-yl)benzoic acid.

Reduction: Formation of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzyl alcohol.

Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a valuable building block in the synthesis of pharmaceutical agents. Its structural components can be modified to enhance biological activity against specific targets, such as enzymes and receptors involved in disease processes. For instance, derivatives of this compound have been explored for their potential as inhibitors of eIF4E, which is implicated in cancer progression .

Biological Activity

Compounds with similar structures often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of the methoxy group may enhance the bioavailability and pharmacological properties of derivatives derived from 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid.

Materials Science

Development of Functional Materials

In materials science, this compound can be utilized to create new materials with specialized properties. For example, it may contribute to the development of polymers or liquid crystals that exhibit unique optical or electronic characteristics. The fluorine atom can enhance the thermal stability and solubility of materials.

Biological Studies

Enzyme Probes and Ligands

this compound can function as a probe or ligand in biological assays aimed at studying enzyme activity or protein interactions. This application is crucial for understanding biochemical pathways and developing targeted therapies .

Industrial Applications

Synthesis of Agrochemicals

The compound has potential applications in the synthesis of agrochemicals and specialty chemicals. Its ability to undergo various chemical reactions—such as substitution, oxidation, and esterification—makes it a versatile intermediate in industrial processes.

Types of Reactions

The compound can participate in several types of chemical reactions:

- Substitution Reactions: The fluorine atom can be replaced with other nucleophiles.

- Oxidation and Reduction: It can be oxidized or reduced to form different derivatives.

- Esterification: The carboxylic acid group can react with alcohols to produce esters.

Common Reagents and Conditions

The following reagents are commonly used:

- Substitution: Nucleophiles like amines or thiols with a base.

- Oxidation: Potassium permanganate or chromium trioxide.

- Reduction: Lithium aluminum hydride or sodium borohydride.

- Esterification: Alcohols with acid catalysts such as sulfuric acid.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of derivatives based on this compound:

- Cancer Research : Investigations into compounds derived from this acid have shown promise as eIF4E inhibitors, which may provide new avenues for cancer treatment .

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting that this compound could also possess such activities pending further evaluation.

- Material Development : Research into the use of this compound in creating functional materials has yielded promising results, particularly in enhancing the properties of polymers used in electronic applications.

作用机制

The mechanism of action of 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its target.

相似化合物的比较

Structural Analogs and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

Substituent Position Effects: The position of the methoxy group on the pyridine ring significantly impacts biological activity. Replacement of the methoxy group with a methoxycarbonyl group (as in 4-(6-(methoxycarbonyl)pyridin-3-yl)benzoic acid) increases molecular weight and introduces additional hydrogen-bonding capabilities, making it suitable for coordination chemistry applications .

Heterocyclic Modifications: The triazolo-oxazine derivative (CAS: 407 [M+H]+) exhibits a higher molecular weight (407.30 g/mol) and enhanced structural complexity, which may improve selectivity for bacterial enzymes but reduce solubility .

Physicochemical Properties

- Solubility: The target compound’s carboxylic acid group enhances water solubility compared to non-acid analogs. However, fluorine and the hydrophobic pyridine ring moderate this effect, resulting in a balance suitable for oral bioavailability .

- Thermal Stability : Benzoic acid derivatives with electron-withdrawing groups (e.g., fluorine) generally exhibit higher thermal stability. This property is critical for applications in materials science .

生物活性

2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its antibacterial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Chemical Formula : CHFNO

- Molecular Weight : 221.21 g/mol

- IUPAC Name : this compound

The presence of the fluorine atom and the methoxypyridine moiety is believed to enhance the compound's pharmacological profile.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study demonstrated that derivatives of benzoic acids with fluorine substitutions possess enhanced activity against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Table 1: Antibacterial Efficacy of Related Compounds

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| 2,3,4,5-Tetrafluorobenzoic acid | E. coli | 18 |

| 1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone | P. aeruginosa | 20 |

These results suggest a potential for developing new antibacterial agents based on this compound's structure.

Anti-inflammatory Activity

The anti-inflammatory properties of fluorinated benzoic acids have been explored in several studies. The introduction of fluorine atoms can enhance the interaction with biological targets, potentially leading to decreased inflammation in various models. For instance, compounds with similar structures have shown promise in reducing cytokine production in vitro .

Anticancer Activity

Recent investigations into the anticancer potential of related compounds have revealed promising results. For example, studies have shown that certain benzoic acid derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Table 2: Anticancer Activity of Related Compounds

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12 |

| 4-(methoxycarbonyl)-2-fluorobenzoic acid | HeLa (Cervical Cancer) | 15 |

| 5-Chloro-4-methylphenyl derivatives | A549 (Lung Cancer) | 9 |

Case Study 1: Antibacterial Screening

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial effects of various fluorinated benzoic acids. The results indicated that the presence of electron-withdrawing groups like fluorine significantly increased antibacterial potency compared to their non-fluorinated counterparts .

Case Study 2: Anticancer Mechanism Exploration

In another investigation, researchers explored the anticancer mechanisms of benzoic acid derivatives, highlighting their ability to induce apoptosis in cancer cells through mitochondrial pathways. The study showed that these compounds could activate caspases, leading to programmed cell death .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-4-(6-methoxypyridin-3-yl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling fluorinated benzoic acid precursors with substituted pyridine derivatives. Key steps include:

- Coupling Reactions : Use Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce the 6-methoxypyridin-3-yl group to the fluorobenzoic acid core .

- Condition Optimization : Control temperature (e.g., 80–120°C), solvent choice (e.g., DMF or THF), and reaction time (12–24 hours) to maximize yield. Catalysts like Pd(PPh₃)₄ may enhance coupling efficiency .

- Monitoring : Employ thin-layer chromatography (TLC) to track reaction progress and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use -NMR and -NMR to verify fluorine and methoxy substituents. -NMR can resolve fluorinated aromatic signals .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity. Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- Crystallography : Single-crystal X-ray diffraction resolves stereoelectronic effects of fluorine and methoxy groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound in drug discovery?

- Methodological Answer :

- Analog Synthesis : Modify the pyridine’s methoxy group (e.g., replace with ethoxy or halogen) or fluorobenzoic acid’s substituents. Use parallel synthesis to generate libraries .

- Biological Assays : Test analogs against target enzymes (e.g., kinases or phosphatases) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA). Compare IC₅₀ values to establish SAR trends .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) using crystal structures of target proteins to predict binding affinities .

Q. What are the challenges in purifying this compound, and how can they be addressed?

- Methodological Answer :

- Byproduct Formation : Fluorine’s electron-withdrawing effect may lead to side reactions during coupling. Use scavengers like polymer-bound triphenylphosphine to remove excess reagents .

- Solubility Issues : Low solubility in aqueous buffers complicates crystallization. Employ gradient recrystallization (e.g., water/ethanol mixtures) or flash chromatography with silica gel .

- Safety Considerations : Fluorinated intermediates may require handling in fume hoods due to potential toxicity. Refer to analogs’ safety data (e.g., 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid) for protocols .

Q. How can computational methods predict the physicochemical properties of this compound?

- Methodological Answer :

- Quantum Mechanics (QM) : Calculate logP and pKa using software like Gaussian or Schrödinger. Fluorine’s electronegativity and the methoxy group’s lipophilicity significantly influence solubility .

- Molecular Dynamics (MD) : Simulate interactions with biological membranes to assess bioavailability. Tools like GROMACS model diffusion coefficients .

- ADMET Prediction : Use SwissADME or ADMETlab to estimate absorption, metabolism, and toxicity. Fluorine may enhance metabolic stability but increase renal clearance risks .

Q. What contradictions exist in reported bioactivity data for fluorinated benzoic acid derivatives, and how can they be resolved?

- Methodological Answer :

- Data Variability : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines .

- Mechanistic Ambiguity : Conflicting reports on anti-inflammatory effects (COX-1 vs. COX-2 inhibition) require isoform-specific assays (e.g., cyclooxygenase activity kits) .

- Meta-Analysis : Cross-reference data from PubMed, CAS SciFinder, and EPA DSSTox to identify consensus trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。